Allyl sorbate

Description

Contextualization within Sorbate (B1223678) Chemistry and Ester Derivatives

Sorbate chemistry is fundamentally rooted in sorbic acid, a naturally occurring organic compound first isolated from the unripe berries of the rowan tree (Sorbus aucuparia). wikipedia.org Sorbic acid, or (2E,4E)-hexa-2,4-dienoic acid, and its salts, such as potassium sorbate, are widely recognized for their antimicrobial properties. wikipedia.orgontosight.aiontosight.airesearchgate.net

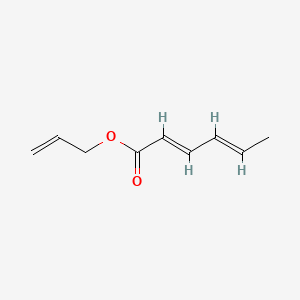

Allyl sorbate is an ester derivative of sorbic acid, formed through the esterification of sorbic acid with allyl alcohol. ontosight.aiacs.org This process, which involves the reaction of a carboxylic acid with an alcohol, is a fundamental transformation in organic chemistry that alters the physical and chemical properties of the parent molecules. ontosight.ai The resulting ester, this compound, possesses a unique bifunctionality, incorporating the conjugated diene system of the sorbate backbone and the reactive allyl group. acs.org This dual reactivity is a key factor driving its exploration in various research domains.

Significance of this compound as a Research Target

The significance of this compound as a research target stems from its distinctive molecular architecture. The presence of both a polymerizable allyl group and a conjugated diene system within the same molecule makes it a versatile building block for the synthesis of novel polymers and materials. acs.orgmdpi.com Researchers are particularly interested in its potential as a monomer, cross-linking agent, and an intermediate in more complex synthetic pathways. acs.orgmdpi.comnumberanalytics.comolinepoxy.com

The chemical and physical properties of this compound are summarized in the interactive data table below.

This compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂ nih.govthegoodscentscompany.comeptes.comalfa-chemistry.com |

| Molecular Weight | 152.19 g/mol nih.govthegoodscentscompany.comeptes.comalfa-chemistry.comfao.org |

| Appearance | Colorless to light yellow liquid nih.govfao.orgparchem.com |

| Odor | Fruity, pineapple-like nih.govfao.org |

| Boiling Point | 207-208 °C at 760 mmHg parchem.com |

| Specific Gravity | 0.945–0.947 @ 25°C fao.orgparchem.com |

| Refractive Index | 1.505–1.507 @ 20°C parchem.com |

| CAS Number | 7493-75-6, 30895-79-5 nih.govthegoodscentscompany.comparchem.com |

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is primarily concentrated on its application in polymer chemistry and materials science. Scientists are exploring its use in the following areas:

Synthesis of Novel Polymers: this compound can undergo polymerization through its allyl group, leading to the formation of polymers with unique structures and properties. mdpi.com Studies have investigated the polymerization of alkyl sorbates, including this compound, through methods like group transfer polymerization (GTP). researchgate.netacs.org

Cross-Linking Agent: The dienyl moiety of this compound can participate in cross-linking reactions, such as Diels-Alder reactions, to create networked polymer structures. acs.orggoogle.com This is valuable for producing thermosetting resins and other durable materials.

Intermediate for Sustainable Epoxy Resins: A significant area of research focuses on using this compound as a starting material for the production of bio-based epoxy resins. acs.orgacs.orgx-mol.com This involves a multi-step synthesis that includes a Diels-Alder reaction, esterification, and epoxidation. acs.orgacs.org The resulting epoxy compounds are being investigated as more sustainable alternatives to traditional petroleum-based resins. acs.orgacs.orgx-mol.com

The table below highlights key research findings related to the applications of this compound.

Research Applications of this compound

| Research Area | Key Findings |

|---|---|

| Polymer Synthesis | This compound can be polymerized via its allyl group to create novel polymers. mdpi.com Different polymerization techniques, such as group transfer polymerization, have been successfully employed. researchgate.netacs.org |

| Cross-Linking | The diene structure in this compound allows for cross-linking via Diels-Alder reactions, leading to the formation of cross-linked polyesters. acs.orggoogle.com |

| Sustainable Epoxy Resins | this compound is a key precursor in the synthesis of a bio-based epoxy resin, 1,2-epoxy-6-methyl-triglycidyl-3,4,5-cyclohexanetricarboxylate (EGCHC). acs.orgacs.orgx-mol.com The synthesis involves a Diels-Alder reaction with maleic anhydride (B1165640), followed by esterification and epoxidation. acs.orgacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-5-6-7-9(10)11-8-4-2/h3-7H,2,8H2,1H3/b5-3+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNZYQJBZIJLCL-TWTPFVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884391 | |

| Record name | Allyl (2E,4E)-2,4-hexadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to light yellow liquid with a fruital pineapple-like odour | |

| Record name | Allyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in ethanol | |

| Record name | Allyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.945 -0.947 | |

| Record name | Allyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7493-75-6, 30895-79-5, 71617-07-7 | |

| Record name | 2-Propen-1-yl (2E,4E)-2,4-hexadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl sorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid, 2-propenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030895795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl hexadienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid, 2-propen-1-yl ester, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl (2E,4E)-2,4-hexadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl hexadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 30895-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL SORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437U27070O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl 2,4-hexadienoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis Methodologies and Process Optimization for Allyl Sorbate

Esterification Reactions for Allyl Sorbate (B1223678) Production

Esterification is a fundamental process for the production of allyl sorbate, typically involving the reaction of an acid with an alcohol.

Reaction of Sorbic Acid with Allyl Alcohol

The direct esterification of sorbic acid with allyl alcohol is a common method for synthesizing this compound. acs.orgsciencemadness.org In this reaction, sorbic acid is dissolved in an excess of allyl alcohol, which acts as both a reactant and a solvent. acs.org The process is a condensation reaction where water is formed as a byproduct. acs.org To drive the reaction towards the product side and improve the yield of this compound, methods like using a Dean-Stark trap with a dehydrating agent such as hexane (B92381) can be employed to remove the water as it is formed. sciencemadness.org However, improper reaction conditions, such as insufficient excess of allyl alcohol, can lead to side reactions like the cyclization of sorbic acid into parasorbic acid, resulting in a tar-like mass. sciencemadness.org

Catalytic Approaches in Esterification (e.g., H₂SO₄ catalysis)

To increase the rate of the esterification reaction between sorbic acid and allyl alcohol, a catalyst is typically used. Sulfuric acid (H₂SO₄) is a commonly employed homogeneous catalyst for this process. acs.orgsciencemadness.org It protonates the carbonyl oxygen of the sorbic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the allyl alcohol. The concentration of the catalyst, such as sulfuric acid, is assumed to remain constant throughout the reaction. acs.org The reaction is generally performed at elevated temperatures, for instance, by refluxing the mixture. sciencemadness.org

Kinetic Modeling of this compound Formation

Kinetic modeling is a crucial tool for understanding and optimizing the synthesis of this compound. figshare.comacs.org It allows for the determination of reaction rates, the influence of temperature and reactant concentrations, and the identification of reaction intermediates. figshare.comresearchgate.net

The synthesis of this compound via the esterification of sorbic acid with allyl alcohol, catalyzed by sulfuric acid, can be described by kinetic models. acs.orgfigshare.com These models are formulated based on the proposed reaction mechanism, which may involve several steps and intermediates. figshare.comacs.org For instance, the reaction is modeled considering the concentrations of sorbic acid, allyl alcohol, and the catalyst. acs.org The reaction rate constants (k) are often combined with the constant catalyst concentration to define an apparent rate constant (k*). acs.org The progress of the reaction can be monitored using techniques like 1H NMR spectroscopy to track the concentration of reactants and products over time at various temperatures. acs.org

Once experimental data on the concentrations of the reacting species are collected at different time points and temperatures, regression analysis is used to fit the proposed kinetic models to this data. figshare.comresearchgate.net This statistical process allows for the estimation of key kinetic parameters, such as pre-exponential factors and activation energies. figshare.comacs.org The goodness of fit is often evaluated using statistical measures like the coefficient of determination (R²). tum.de For example, in a study on a related system, accurate regression of experimental data with the model was achieved, indicated by a total coefficient of determination (R² tot) of 0.9861. tum.de

Through the comparison of different postulated models using statistical methods like maximum likelihood and parsimony, the most accurate representation of the reaction mechanism can be determined. figshare.comacs.orgresearchgate.net For the esterification process leading to a product derived from this compound, it has been shown that the reaction is second order. figshare.comacs.orgresearchgate.net This analysis also revealed that the reaction proceeds through two intermediates before forming the final product. figshare.comacs.orgresearchgate.net This detailed understanding of the reaction order and the role of intermediates is vital for optimizing reaction conditions to maximize the yield and purity of this compound.

Below is a table summarizing the experimental conditions for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) |

| Sorbic Acid | Allyl Alcohol | H₂SO₄ | Allyl Alcohol | Reflux |

Regression with Experimental Data and Parameter Determination

Batchwise Reaction Parameters and Control

The synthesis of this compound can be effectively carried out in a batchwise process through the esterification of sorbic acid with allyl alcohol. tum.de In a typical laboratory-scale synthesis, solid sorbic acid is first dissolved in an excess of allyl alcohol. tum.de The mixture is then heated to the reaction temperature, and the reaction is initiated by the addition of a catalytic amount of an acid, such as sulfuric acid (e.g., 0.5 vol%). tum.de

Control of the reaction is maintained by ensuring isothermal conditions under reflux, which involves boiling the liquid so that the vapor returns to the stock liquid after condensing. tum.de Continuous stirring is crucial to ensure homogeneity and promote contact between the reactants and the catalyst. tum.de The progress of the reaction can be monitored using analytical techniques like ¹H-NMR. tum.de Upon completion, the resulting this compound is a colorless liquid, which then requires purification. tum.de

Table 1: Batchwise Reaction Parameters for this compound Synthesis

| Parameter | Description | Source |

|---|---|---|

| Reactants | Solid Sorbic Acid, Allyl Alcohol | tum.de |

| Catalyst | Sulfuric Acid (catalytic amount, e.g., 0.5 vol%) | tum.de |

| Conditions | Isothermal, Reflux | tum.de |

| Process Control | Continuous Stirring | tum.de |

| Monitoring | ¹H-NMR | tum.de |

Alternative Synthetic Pathways for this compound Precursors and Analogs

Synthesis of Related Alkyl Sorbates (e.g., Methyl Sorbate)

The synthesis of alkyl sorbates, such as methyl sorbate, provides a well-documented analogue to the synthesis of this compound. One common laboratory method involves the Fischer esterification of sorbic acid with an alcohol, in this case, methanol (B129727), using a strong acid catalyst like sulfuric acid. sciencemadness.orgresearchgate.net In a typical procedure, sorbic acid is added to a flask with methanol, and a small amount of ice-cold concentrated sulfuric acid is added dropwise while stirring. sciencemadness.org The solution is then heated under reflux for a period, for example, 72 minutes, to drive the reaction toward completion. sciencemadness.org

A more recent and greener approach utilizes deep eutectic solvents (DESs) as catalysts. acs.orgacs.org A series of DESs composed of choline (B1196258) chloride (ChCl) and p-toluene sulfonic acid monohydrate (PTSA) have been shown to be effective for the esterification of sorbic acid with methanol. acs.orgacs.org The optimal conditions for this method were explored by evaluating the molar ratio of PTSA to ChCl, catalyst loading, the molar ratio of methanol to sorbic acid, and temperature. acs.org Kinetic studies using the catalyst ChCl-1.38PTSA were conducted in a temperature range of 340.15–355.15 K. acs.org This DES catalyst demonstrated good stability and recyclability, showing no significant decline in activity after five cycles. acs.org

Table 2: Research Findings on Methyl Sorbate Synthesis

| Parameter | Sulfuric Acid Catalysis | Deep Eutectic Solvent (DES) Catalysis |

|---|---|---|

| Reactants | Sorbic Acid, Methanol sciencemadness.org | Sorbic Acid, Methanol acs.org |

| Catalyst | Concentrated Sulfuric Acid sciencemadness.org | Choline Chloride & p-toluene sulfonic acid monohydrate (ChCl-zPTSA) acs.orgacs.org |

| Reaction Temperature | Reflux in a boiling water bath sciencemadness.org | 340.15–355.15 K acs.org |

| Reaction Time | 72 minutes sciencemadness.org | Not specified |

| Key Findings | Standard laboratory esterification procedure. sciencemadness.org | The DES catalyst is stable, recyclable, and offers a green alternative to traditional acid catalysts. acs.org The pseudo-homogeneous model effectively described the reaction kinetics. acs.org |

Conversion of Sorbic Acid to this compound (Excluding Commercial Processes)

A direct, non-commercial laboratory-scale synthesis of this compound involves the acid-catalyzed esterification of sorbic acid with allyl alcohol. tum.de This process begins by dissolving solid sorbic acid into liquid allyl alcohol. tum.de The reaction is then heated to reflux, and a catalytic quantity of sulfuric acid is introduced to start the esterification. tum.de The reaction proceeds under continuous stirring to ensure proper mixing. tum.de Following the reaction period, the this compound product is isolated from the mixture. tum.de

Purification and Isolation Techniques in this compound Synthesis

Extraction and Distillation Methods

Following the synthesis of this compound, purification is necessary to remove unreacted starting materials, the acid catalyst, and byproducts like water. A multi-step process involving extraction and distillation is typically employed. tum.de

The first step is often a neutralization wash. An analogous purification for methyl sorbate involves adding a cold, saturated sodium bicarbonate solution to the reaction mixture to neutralize the sulfuric acid catalyst. sciencemadness.org This is followed by separation in a separatory funnel. sciencemadness.org To remove residual water from the organic layer, a saturated sodium chloride (brine) solution can be used to wash the ester. sciencemadness.org

After the extraction and washing steps, the crude this compound is obtained. tum.de Final purification is achieved through distillation. tum.de Distillation separates the desired this compound from any remaining lower-boiling point impurities, such as residual allyl alcohol, and higher-boiling point impurities. tum.de Because allyl alcohol and water can form a minimum boiling point azeotrope, techniques like extractive distillation may be considered to efficiently recover and recycle unreacted allyl alcohol from the aqueous byproducts. researchgate.netgoogle.com The final product after distillation is a purified, colorless liquid this compound. tum.de

Reactivity and Mechanistic Investigations of Allyl Sorbate

Diels-Alder Reactions of Allyl Sorbate (B1223678)

The conjugated diene of the sorbate unit makes allyl sorbate an excellent substrate for Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions used to form six-membered rings. wikipedia.org

This compound readily undergoes Diels-Alder condensation with electron-deficient alkenes, known as dienophiles. A prominent example is its reaction with maleic anhydride (B1165640). acs.orgsciencemadness.orgscribd.com This cycloaddition reaction forms the basis for synthesizing new materials, such as bio-based epoxy resins. acs.orgresearchgate.net The reaction between the diene of this compound and the dienophile maleic anhydride yields a substituted cyclohexene (B86901) derivative, specifically a bicyclic anhydride adduct. acs.orgsciencemadness.orgsciencemadness.org This adduct serves as a crucial intermediate for further chemical transformations. acs.org

Table 1: Diels-Alder Reaction of this compound with Maleic Anhydride

| Reactants | Dienophile | Product Type |

| This compound | Maleic Anhydride | Bicyclic anhydride adduct |

This table summarizes the key components of the Diels-Alder cycloaddition involving this compound.

The formation of Diels-Alder adducts from this compound has been the subject of kinetic investigations. In the context of producing a sustainable epoxy resin, the synthesis pathway beginning with the Diels-Alder reaction of this compound and maleic anhydride has been kinetically modeled. acs.org Such studies involve monitoring the reaction progress, often using techniques like 1H NMR spectroscopy, to gather experimental data. acs.org

Kinetic models are then established and fitted to the experimental data to determine key kinetic parameters, including activation energies and pre-exponential factors. acs.orgfigshare.com These parameters provide insight into the reaction mechanism and rate. The Diels-Alder reaction is generally understood to proceed through a concerted, pericyclic mechanism involving a single, cyclic transition state. wikipedia.orgvanderbilt.edu

Table 2: Kinetic Parameters for Diels-Alder Reaction

| Parameter | Description | Method of Determination |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Regression of kinetic models with experimental data. acs.org |

| Pre-exponential Factor (A) | A constant related to the frequency of collisions in the correct orientation. | Regression of kinetic models with experimental data. acs.org |

This table outlines key parameters studied in the kinetic analysis of the this compound Diels-Alder reaction.

The Diels-Alder reaction is renowned for its high degree of stereospecificity and stereoselectivity. caltech.edulibretexts.org The stereochemistry of the dienophile is retained in the product; for instance, a cis-dienophile will result in a product with cis substituents on the newly formed ring. libretexts.orgmasterorganicchemistry.com

In reactions like that of this compound with cyclic dienophiles such as maleic anhydride, two diastereomeric products, termed endo and exo, can be formed. libretexts.org The endo product, where the substituent on the dienophile is oriented toward the diene π system in the transition state, is often the kinetically favored product. vanderbilt.edulibretexts.org This preference is attributed to secondary orbital interactions, which are stabilizing interactions between the frontier molecular orbitals of the diene and the unsaturated substituent on the dienophile. libretexts.org While specific studies on the isomerization of the this compound-maleic anhydride adduct are not detailed, in some intramolecular Diels-Alder reactions involving allyloxy compounds, the endo cycloadduct is known to be the major product formed under mild conditions. ucla.edu

This compound is a key building block in the synthesis of polycyclic compounds, which are organic molecules containing multiple closed rings of atoms. sciencemadness.orgwikipedia.org The initial Diels-Alder reaction between this compound and maleic anhydride directly produces a bicyclic adduct, a fundamental type of polycyclic system. acs.orgsciencemadness.org

This adduct can then be used as an intermediate in multi-step syntheses to create more complex, skeletally diverse polycyclic structures. acs.orgresearchgate.net For example, the adduct from the reaction with maleic anhydride can be further functionalized through esterification and epoxidation to produce a triglycidyl-cyclohexanetricarboxylate, a highly functionalized polycyclic epoxy compound. acs.orgresearchgate.net This demonstrates the role of this compound as a precursor in pathways leading to complex, multi-ring architectures. nih.gov

Stereochemical Outcomes and Isomerization (Conceptual Extension from Allyl Complexes)

Epoxidation Reactions of this compound and Derivatives

The olefinic bonds present in this compound and its derivatives are susceptible to epoxidation, a reaction that forms a three-membered cyclic ether known as an epoxide.

Peroxy acids, such as 3-chloroperbenzoic acid (m-CPBA), are highly effective reagents for the epoxidation of alkenes. organic-chemistry.orgchemicalbook.com In the synthesis of advanced materials derived from this compound, epoxidation is a critical step. acs.orgresearchgate.net Following the Diels-Alder reaction, the resulting adduct, which contains multiple double bonds, is treated with m-CPBA to form epoxide rings. acs.orgfigshare.com

Kinetic studies have been performed to compare the reactivity of the different types of double bonds within the molecule during the epoxidation process. acs.org The choice of oxidizing agent is crucial, as m-CPBA is known for its high reactivity and selectivity in converting olefins to epoxides. organic-chemistry.orgust.hk This reaction is a key part of a three-step process to create a bio-based bisphenol A-free epoxy compound from this compound. acs.orgresearchgate.net

Epoxidation of Olefinic Bonds (e.g., with 3-Chloroperbenzoic Acid)

Nucleophilic Attack on Sorbate Moieties

The conjugated system of the sorbate moiety in this compound is a prime target for nucleophilic attack. nih.gov Various nucleophiles have been shown to react with sorbic acid and its esters, with the attack typically occurring at the 5-position. nih.gov

Sulfite (B76179) ions are known to react with sorbic acid and its derivatives. nih.govsciencemadness.org This reaction involves the nucleophilic attack of the sulfite ion on the conjugated diene system. nih.gov The addition of sulfite can lead to the formation of unstable adducts that may undergo reversible condensation reactions. sciencemadness.org The interaction between sorbates and sulfites is a subject of interest, particularly in food chemistry, due to their coexistence as preservatives. sciencemadness.org

Amines can act as nucleophiles and attack the sorbate moiety, primarily at the 5-position. nih.gov Following the initial nucleophilic addition, a cyclization reaction can occur, leading to the formation of substituted dihydropyridones. nih.gov However, some studies have reported that certain amines, such as n-butylamine, t-butylamine, and glycine, are unreactive with sorbic acid under specific conditions. researchgate.net The reactivity of amines with this compound can be influenced by factors such as the structure of the amine and the reaction conditions. For instance, the reaction of allyl alcohols with amines can be catalyzed by palladium compounds. google.com

Thiols, including biologically relevant molecules like cysteine and mercaptoethanol, react with sorbic acid and its esters. nih.govresearchgate.netresearchgate.net This reaction involves the nucleophilic attack of the thiolate anion on the sorbate's conjugated system. researchgate.net The reaction of sorbic acid with cysteine and mercaptoethanol is generally slow, often requiring elevated temperatures. researchgate.netresearchgate.net For example, cysteine has been observed to react slowly with sorbic acid at 80°C and a pH of 5.5, resulting in a 5-substituted 3-hexenoic acid. nih.gov

The reaction between cysteine and sorbic acid has been shown to proceed with a 1:1 stoichiometry. researchgate.net Mass spectroscopic data of the product from the reaction of mercaptoethanol with sorbic acid is consistent with a 1:1 adduct, where the nucleophilic attack occurs at the 5-position of the sorbic acid. researchgate.net In the case of reactions between sorbate esters and certain thiols like mercaptoethanol and cysteine ethyl ester, a 2,5-addition product is formed. researchgate.netresearchgate.net

The structure of the thiol has a significant influence on the type of adduct formed with sorbate esters. nih.gov Low molecular weight thiols that contain an oxygen atom, such as mercaptoethanol and esters of 2-mercaptoacetic acid, tend to form mono-adducts. nih.govresearchgate.net Specifically, these thiols react with methyl and ethyl sorbate to yield a 2,5-addition product. researchgate.netresearchgate.net

In contrast, alkyl thiols typically lead to the formation of diadducts through both 2,3- and 4,5-addition. researchgate.netresearchgate.net This difference in reactivity highlights the role of the thiol's molecular structure in directing the outcome of the nucleophilic addition to the sorbate's conjugated diene system. nih.gov

Interactive Data Table: Thiol Adduct Formation with Sorbate Esters

| Thiol Nucleophile | Sorbate Reactant | Adduct Type | Addition Position(s) | Reference(s) |

| Alkylthiols | Ethyl/Methyl Sorbate | Di-adduct | 2,3 and 4,5 | researchgate.netresearchgate.net |

| Mercaptoethanol | Ethyl/Methyl Sorbate | Mono-adduct | 2,5 | researchgate.netresearchgate.net |

| Esters of 2-mercaptoacetic acid | Ethyl/Methyl Sorbate | Mono-adduct | 2,5 | researchgate.netresearchgate.net |

| Cysteine ethyl ester | Ethyl/Methyl Sorbate | Mono-adduct | 2,5 | researchgate.netresearchgate.net |

| Cysteine | Sorbic Acid | Mono-adduct | 5 | nih.gov |

Stoichiometry and Structure of Adducts

Interactions with Nitrite (B80452) Ions

The interaction between sorbates and nitrite ions is complex and has been a subject of significant scientific investigation due to the potential formation of genotoxic products. acs.orgwikipedia.org When sorbic acid or its esters like this compound coexist with nitrite, a series of intricate reactions occur. sciencemadness.orgnih.gov These reactions can lead to the formation of various compounds, including ethyl nitrolic acid and dinitropyrrole derivatives. sciencemadness.org

A key finding from these studies is that the reaction between sorbates and nitrite can generate chemical species with DNA-damaging and mutagenic activity. acs.orgresearchgate.net Research has identified acetonitrile (B52724) oxide (ACNO) as the primary compound responsible for the alkylating capacity observed in sorbate-nitrite mixtures. acs.orgresearchgate.net The formation of such reactive species underscores the importance of understanding these interactions, particularly in contexts where sorbates and nitrites might be present together. The reaction is considered unusual and involves nucleophilic attack on the conjugated dienoic acid structure of the sorbate molecule. nih.gov

Alkylating Potential of Sorbate Systems

Kinetic studies have demonstrated that sorbate systems possess alkylating capabilities, a property investigated using model nucleophiles. This activity is highly dependent on environmental conditions, particularly pH.

Investigation of Alkylating Activity on Nucleophiles (e.g., 4-(p-nitrobenzyl)pyridine)

The alkylating potential of sorbate systems has been effectively demonstrated using 4-(p-nitrobenzyl)pyridine (NBP) as a nucleophilic trap. researchgate.netresearchgate.net NBP is a well-established reagent for detecting and quantifying alkylating agents because its nucleophilic characteristics are similar to those of DNA bases. researchgate.netresearchgate.netresearchgate.net The reaction between the alkylating agent and NBP results in the formation of a colored adduct, which allows for spectrophotometric monitoring. researchgate.netnih.gov

Studies confirm that the sorbic acid/sorbate system exhibits alkylating activity on NBP. researchgate.netresearchgate.net This reactivity is not limited to the sorbate molecule itself; products from its reaction with other substances, such as the acetonitrile oxide formed from sorbate-nitrite interactions, also alkylate NBP. acs.orgresearchgate.net

pH Dependence of Alkylation Reactions

The alkylating activity of the sorbate system is profoundly influenced by pH. Kinetic investigations reveal that the maximum alkylating capacity is achieved in a pH range of 5.0 to 6.5. researchgate.netresearchgate.net The reactivity is primarily attributed to the undissociated sorbic acid molecule, and therefore, the alkylating potential increases as the pH decreases. researchgate.net

The relationship between the reaction rate (r), pH, and reactant concentrations is described by the following rate equation. researchgate.netnih.gov

r = kalk[H+][S][NBP] / (Ka + [H+])

Where:

r is the reaction rate.

kalk is the rate constant of NBP alkylation by the undissociated acid.

[H+] is the proton concentration.

[S] is the total sorbate concentration.

[NBP] is the 4-(p-nitrobenzyl)pyridine concentration.

Ka is the dissociation constant of sorbic acid.

This equation mathematically confirms that the concentration of the undissociated acid, which is higher at lower pH values (approaching the pKa of sorbic acid), drives the reaction rate. The alkylation time can range from 18 days at a pH of 5.2 to over a month at a pH of 6.0 or higher, highlighting the slow nature of this reaction. researchgate.netnih.gov

The following table presents experimental data on the effect of pH on the pseudo-first-order rate constant (k₁) for the alkylation of NBP by sorbic acid systems. researchgate.net

| pH | k₁ x 10⁷ (s⁻¹) for Sorbic Acid + KOH System | k₁ x 10⁷ (s⁻¹) for Sorbic Acid + NaOH System |

|---|---|---|

| 5.00 | 4.3 | 4.3 |

| 5.20 | 4.5 | 4.5 |

| 5.40 | 4.1 | 4.1 |

| 5.60 | 3.8 | 3.8 |

| 5.80 | 3.2 | 3.2 |

| 6.00 | 2.5 | 2.6 |

| 6.25 | 1.7 | 1.7 |

| 6.50 | 1.1 | 1.1 |

Data from experiments conducted in 7:3 (v/v) water + dioxane solvent mixtures at 35.0 °C. researchgate.net

Mechanistic Insights into Alkylation Processes

Mechanistic studies indicate that the alkylation of NBP by sorbates occurs through a nucleophilic attack, likely a Michael-type addition, on the conjugated system of the undissociated sorbic acid molecule. researchgate.netresearchgate.net The process is characterized by a high activation enthalpy (ΔH‡) of 78 kJ mol⁻¹, which is significantly higher than that of stronger alkylating agents, confirming the weak alkylating nature of sorbate. researchgate.netnih.gov The absorption coefficient of the resulting sorbate-NBP adduct has been determined to be ε = 204 M⁻¹ cm⁻¹ at a wavelength of 580 nm. nih.gov

In the case of sorbate-nitrite mixtures, the mechanism is different. The alkylating agent is not the sorbate itself but the acetonitrile oxide (ACNO) formed from the interaction. acs.orgresearchgate.net The alkylation of NBP by ACNO follows a rate equation that also accounts for the hydrolysis of the formed adduct (AD): r = kalk ACNO[ACNO][NBP] − khyd AD[AD]. acs.org The instability of this adduct and the low effective alkylating capacity of ACNO suggest its carcinogenic potential is low. acs.orgresearchgate.net

Dehydrogenation Reactions of Sorbate Cycloadducts

Sorbate esters, as conjugated dienes, can participate in Diels-Alder cycloaddition reactions. sciencemadness.org The resulting cycloadducts can then undergo dehydrogenation (aromatization) to yield substituted aromatic compounds.

For example, the cycloaddition of ethyl sorbate with ethylene (B1197577) can produce a cyclohexene derivative. helsinki.fi While this specific route has been noted for its low yields, the principle is well-established. osti.gov A more successful application of this strategy involves the cross-metathesis of methyl sorbate to form dimethyl muconate. osti.gov This muconate undergoes a Diels-Alder reaction with ethylene to form dimethyl cyclohex-2-ene-1,4-dicarboxylate with high selectivity (up to 98%). osti.gov This cycloadduct can then be efficiently dehydrogenated to dimethyl terephthalate (B1205515) using a Palladium-on-carbon (Pd/C) catalyst in an air atmosphere. osti.gov

Similarly, the Diels-Alder adduct formed from sorbic acid and maleic anhydride could theoretically be dehydrogenated to produce 3-methylphthalic anhydride. sciencemadness.org These reactions demonstrate a pathway to convert biomass-derivable sorbates into valuable aromatic platform chemicals through a sequence of cycloaddition and dehydrogenation. osti.gov

Polymerization Science and Macromolecular Architectures of Allyl Sorbate

Homopolymerization of Allyl Sorbate (B1223678)

The homopolymerization of allyl sorbate, and more broadly alkyl sorbates, has been explored through various controlled/living polymerization techniques. These methods aim to control the polymer's molecular weight, molecular weight distribution (polydispersity), and microstructure. Research has demonstrated that alkyl sorbates can be polymerized via several mechanisms, including living anionic polymerization (LAP), anionic-coordinated polymerization, Lewis pair polymerization (LPP), and group transfer polymerization (GTP). researchgate.net These advanced polymerization strategies are crucial for synthesizing well-defined polymers from conjugated diene monomers like this compound, which can be challenging to polymerize in a controlled manner. researchgate.net

Living Anionic Polymerization (LAP)

Living anionic polymerization (LAP) is a powerful technique for producing polymers with well-defined structures, low polydispersity, and predictable molecular weights. libretexts.org In a living polymerization, chain termination and transfer reactions are absent, allowing polymer chains to grow uniformly until all monomer is consumed. libretexts.org

For alkyl sorbates, anionic polymerization initiated by organolithium compounds or strong bases has been investigated. researchgate.netresearchgate.net For instance, studies on methyl sorbate using butyl lithium have shown that the microstructure of the resulting polymer can be influenced by the catalytic system. researchgate.net The use of bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) can initiate the anionic chain-growth polymerization of alkyl sorbates. researchgate.net A key strategy in achieving a living character involves the equilibrium between a dormant state and a growing, reactive state. libretexts.org This can be managed by using counterions that form polar covalent bonds (like lithium) or by adding Lewis acidic compounds as chain control agents. libretexts.org

In some systems, N-heterocyclic carbenes (NHCs), such as 1,3-di-tert-butylimidazol-2-ylidene (B137524) (NHCtBu), have been used to initiate the anionic polymerization of methyl sorbate. researcher.life The process can be accelerated by adding a bulky aluminum Lewis acid, leading to the formation of cyclic poly(methyl sorbate). researcher.life This approach highlights the versatility of anionic methods in controlling not only the linear chain but also the polymer topology. researchgate.netresearcher.life

Anionic-Coordinated Polymerization

Anionic-coordinated polymerization represents another significant pathway for polymerizing conjugated dienes like alkyl sorbates. researchgate.net This method often involves transition metal catalysts, particularly those based on rare-earth metals like neodymium. rsc.org Neodymium-based catalytic systems, typically composed of a neodymium precursor (e.g., NdCl₃) and an alkylaluminum co-catalyst, are highly active in diene polymerization. rsc.org

In these systems, the polymerization proceeds via an insertion mechanism. rsc.org The structure of the active center and the coordination of the monomer to the metal center dictate the stereoselectivity of the polymerization, influencing whether a cis- or trans-polydiene is formed. rsc.org For alkyl sorbates, the specific microstructure of the resulting polymer is dependent on the catalytic system employed. researchgate.net Detailed spectral analysis, including ¹H- and ¹³C-NMR, is used to determine the polymer's microstructure (e.g., erythro or threo structures), which has been shown to vary with the initiator and additives used, such as the butyl lithium/tetramethylurea system for methyl sorbate. researchgate.net

Group Transfer Polymerization (GTP)

Group Transfer Polymerization (GTP) is a living polymerization method particularly suited for acrylic monomers, and it has been successfully applied to alkyl sorbates. researchgate.netresearchgate.net A key advantage of GTP is its ability to be conducted at or above room temperature, unlike many other living polymerization techniques that require cryogenic conditions. researchgate.net The mechanism involves the transfer of a silyl (B83357) group from the initiator (a silyl ketene (B1206846) acetal) to the incoming monomer during the propagation step. researchgate.net

The polymerization of alkyl sorbates via GTP has been investigated using various catalytic systems. researchgate.net This method is valued for its tolerance to various functional groups and for producing polymers with controlled molecular weights and narrow distributions. researchgate.net Silyl polyenolates have been shown to be effective initiators for the GTP of diene monomers, leading to regiospecific 1,4-polymerization. researchgate.net

A significant advancement in GTP is the use of organocatalysts, which avoids potentially contaminating metal-based catalysts. researchgate.netsioc-journal.cn This is particularly important for applications in fields like electronics or cosmetics. researchgate.net Organocatalyzed GTP of alkyl sorbates, including ethyl, n-hexyl, and n-octadecyl sorbate, has been demonstrated using both organic strong bases (e.g., the phosphazene base t-Bu-P₄) and strong acids (e.g., N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide, Me₃SiNTf₂). researchgate.netfigshare.com

These organocatalyzed systems exclusively yield 1,4-addition products. figshare.com The choice of catalyst influences the microstructure of the resulting poly(alkyl sorbate) (PAS). figshare.com

t-Bu-P₄-catalyzed GTP produces trans-rich (82-85%) and erythro-rich (ca. 64%) polymers. figshare.com

Me₃SiNTf₂-catalyzed GTP results in a much higher trans content (>96%) and relatively threo-rich (56-58%) polymers. figshare.com

These findings show that the polymer's stereochemistry can be tuned by selecting the appropriate organocatalyst. figshare.com The resulting well-defined polymers can then undergo post-polymerization modifications, such as hydrogenation or epoxidation of the backbone double bonds. figshare.comresearchgate.net

| Catalyst | Monomer | Trans Content | Diastereoselectivity | Reference |

| t-Bu-P₄ | Ethyl Sorbate | 81.9–85.4% | erythro-rich (ca. 64%) | figshare.com |

| Me₃SiNTf₂ | Ethyl Sorbate | > 96% | threo-rich (56–58%) | figshare.com |

N-Heterocyclic Olefins (NHOs) and Lewis Acids (LAs) are the key components in the Lewis Pair Polymerization (LPP) of alkyl sorbates. researchgate.netnih.gov NHOs are highly polarized, electron-rich olefins that function as strong, neutral Lewis bases. wikipedia.org Their reactivity stems from a resonance structure that places a negative charge on the exocyclic carbon, making it highly nucleophilic. wikipedia.org

In the LPP of alkyl sorbates, the NHO (Lewis Base) and a metal-based Lewis Acid (e.g., Al or B compounds) work together to initiate and control the polymerization. researchgate.netnih.gov

N-Heterocyclic Olefins (LBs): The steric and electronic properties of the NHO can be modified to tune the catalytic activity. Different NHOs exhibit varying degrees of steric hindrance and nucleophilicity. researchgate.netnih.gov

Lewis Acids (LAs): Aluminum- and boron-based compounds are commonly used. Their acidity and steric bulk are critical factors that influence the polymerization's efficiency and control. researchgate.netnih.govnih.gov For example, combinations of the highly acidic B(C₆F₅)₃ with strongly nucleophilic NHOs promote a living and controlled polymerization of alkyl sorbates. nih.gov

The systematic investigation of different NHO/LA combinations has enabled the synthesis of poly(alkyl sorbates) with high 1,4-selectivity, predictable molecular weights, and low polydispersity, demonstrating the power of this synergistic catalytic approach. researchgate.netnih.gov

Organocatalyzed Group Transfer Polymerization

Copolymerization Strategies Involving this compound

The synthesis of alternating copolymers often presents a significant challenge in polymer chemistry, as the reactivity ratios of many monomer pairs lead to random or blocky sequences rather than a strict A-B-A-B arrangement. jku.at Post-polymerization modification offers a versatile and powerful strategy to overcome this limitation and achieve well-defined alternating architectures that are otherwise inaccessible through direct copolymerization methods. researchgate.netacs.org

A notable example involves the transformation of poly(ethyl sorbate) (PES) into a variety of novel alternating copolymers. researchgate.net The process begins with the group transfer polymerization (GTP) of ethyl sorbate, which yields poly(ethyl sorbate). researchgate.net This is followed by a two-step modification process. First, the double bonds within the polymer backbone are hydrogenated. Subsequently, the pendant ester groups are reduced to hydroxyl groups using a reducing agent like lithium aluminum hydride, resulting in poly(propylene-alt-allyl alcohol) (PPAA). researchgate.net

This PPAA serves as a versatile precursor for the synthesis of a diverse range of head-to-head alternating copolymers. researchgate.net Through condensation and Mitsunobu reactions with various electrophiles and nucleophiles, the hydroxyl groups can be transformed into a variety of functional moieties. researchgate.netszu.edu.cn This has been demonstrated by the successful synthesis of eight distinct alternating copolymers possessing a fixed propylene (B89431) structural unit and an allyl alcohol-derived monomeric unit with functionalities such as esters, sulfonates, phosphates, ethers, halides, and imides. researchgate.net The successful synthesis and chemical structures of these copolymers are confirmed through spectroscopic methods, including ¹H and ¹³C NMR and FT-IR spectroscopy. researchgate.net

Another approach to creating alternating copolymers involves the use of template monomers, where two different monomers are joined by a cleavable spacer. jku.at This ensures cross-propagation during polymerization, leading to an alternating sequence. jku.at After polymerization, the spacer is cleaved to yield the final alternating copolymer. jku.at This method has been utilized to synthesize a variety of alternating acrylamide (B121943) copolymers. jku.at

These post-polymerization modification strategies provide a robust toolbox for polymer chemists to design and synthesize a wide array of alternating copolymers with precisely controlled structures and functionalities, which would be difficult or impossible to achieve through conventional copolymerization techniques. jku.atresearchgate.net

Allyl-containing monomers, such as allyl methacrylate (B99206) (AMA), are frequently employed as crosslinking agents in polymer synthesis. nhepscor.org The crosslinking mechanism in polymers containing allyl groups is complex and involves several potential reaction pathways. The presence of two distinct reactive sites in a monomer like AMA—a highly reactive methacrylate double bond and a less reactive allyl double bond—allows for a two-stage polymerization and crosslinking process. researchgate.net

During the initial polymerization, the more reactive methacrylate groups preferentially react, leading to the formation of linear polymer chains with pendant allyl groups. researchgate.net These pendant allyl groups can then participate in subsequent crosslinking reactions. The primary mechanisms for crosslinking involving these allyl groups are:

Radical Addition: A growing polymer radical can add across the double bond of a pendant allyl group on another polymer chain, forming a crosslink. researchgate.net

Hydrogen Abstraction: A radical can abstract a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of a pendant allyl group. nhepscor.orgresearchgate.net This creates a new radical on the polymer backbone, which can then initiate further polymerization or combine with another radical to form a crosslink. This process can sometimes lead to kinetic retardation due to the formation of stabilized midchain radicals. nhepscor.org

Studies on the polymerization of diallyl terephthalate (B1205515) (DAT) in the presence of microgel-like poly(allyl methacrylate) (PAMA) microspheres have provided further insights into these mechanisms. acs.org The pendant allyl groups on the surface of the PAMA microspheres were found to copolymerize with DAT, leading to the incorporation of the microspheres into the crosslinked network. acs.org

The efficiency of crosslinking can be influenced by reaction conditions such as temperature and the concentration of the allyl-containing monomer. researchgate.net Higher temperatures and higher concentrations of the allyl monomer increase the likelihood of side reactions and the formation of a crosslinked network. researchgate.net The crosslinking process can also be initiated photochemically, for example, by using a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone. researchgate.net

It is important to control the polymerization conditions to avoid premature gelation. researchgate.net Techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization have been employed to synthesize linear polymers with pendant allyl groups in a controlled manner, which can then be crosslinked in a subsequent step. researchgate.net

The ability to control the molecular architecture of polymers is crucial for tailoring their properties for specific applications. For poly(this compound) and its analogs, significant progress has been made in designing and synthesizing polymers with predictable molecular weights, narrow molecular weight distributions, and specific topologies. researchgate.net

Controlled radical polymerization techniques have been instrumental in achieving well-defined poly(alkyl sorbates). Organocatalyzed group transfer polymerization (GTP) has emerged as a particularly effective method. researchgate.net By using a combination of a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and a strong nucleophilic N-heterocyclic olefin (NHO) or N-heterocyclic carbene (NHC), a living and controlled polymerization of alkyl sorbates can be achieved. researchgate.netresearchgate.net

This approach allows for the synthesis of polymers with:

Predicted Molecular Weights: The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio. Researchers have successfully synthesized poly(alkyl sorbates) with molecular weights (Mw) up to 56.6 kg/mol . researchgate.net

Narrow Molecular Weight Distribution (Dispersity): The living nature of the polymerization leads to polymers with a narrow molecular weight distribution, with dispersity (Đ) values as low as 1.12. researchgate.net This indicates that the polymer chains are of similar length.

High Regioselectivity: The polymerization proceeds in a 100% 1,4-addition manner, leading to a well-defined polymer backbone. researchgate.net

The table below summarizes the results of the organocatalyzed group transfer polymerization of alkyl sorbates, demonstrating the level of control achievable.

| Initiator/Catalyst System | Monomer | Molecular Weight (Mw, kg/mol ) | Dispersity (Đ) | Reference |

| NHO/B(C₆F₅)₃ | Alkyl Sorbate | up to 56.6 | as low as 1.12 | researchgate.net |

| NHC1/B(C₆F₅)₃ | Methyl Sorbate | - | - | researchgate.net |

Data not fully available in the provided search results.

Furthermore, techniques like organotellurium-mediated radical polymerization (TERP) have also been shown to provide excellent control over molecular weight and dispersity for a wide range of monomers, suggesting their potential applicability to this compound as well.

Beyond linear architectures, recent advancements have enabled the synthesis of more complex topologies, such as cyclic polymers. The synthesis of cyclic poly(alkyl sorbates) has been achieved without the need for highly dilute conditions, which are typically required to favor intramolecular cyclization over intermolecular polymerization. researchgate.netresearchgate.net

This has been accomplished through a unique anionic polymerization initiated by a 1:1 adduct of methyl sorbate and an N-heterocyclic carbene (NHC). researchgate.net In this system, the α-terminal imidazolium (B1220033) group acts as a counter-cation to the propagating anionic center. researchgate.net Once the monomer is consumed, the propagating anion attacks the neighboring methine of the α-terminal NHC residue, leading to a ring-closing reaction. researchgate.net

Topological analysis of the resulting polymers has been conducted using various techniques:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique confirms the presence of cyclic structures by analyzing the mass of the polymer chains. researchgate.netrsc.org

Transmission Electron Microscopy (TEM): Direct visualization of the polymer topology is possible with TEM. For instance, after a thiol-ene click reaction to attach longer alkyl side chains, the cyclic nature of the polymers can be directly observed. researchgate.net This method has also been used to visualize more complex structures like polycatenanes formed from cyclic poly(ethyl sorbate). rsc.orgrsc.org

The formation of these cyclic structures is a significant development, as the absence of chain ends in cyclic polymers can lead to unique physical and chemical properties compared to their linear counterparts. researchgate.net

Design and Synthesis of Polymers with Predicted Molecular Weight and Narrow Distribution

Post-Polymerization Modification of Poly(this compound) and Analogs

Post-polymerization modification is a powerful strategy to introduce a wide range of functionalities into a pre-existing polymer backbone, thereby creating new materials with tailored properties. nih.gov This approach is particularly valuable for polymers like poly(this compound) and its analogs, as it allows for the introduction of chemical groups that might not be compatible with the initial polymerization conditions.

A key strategy involves the chemical transformation of a precursor polymer. For example, poly(ethyl sorbate) can be converted into poly(propylene-alt-allyl alcohol) (PPAA) through hydrogenation and reduction. researchgate.net This PPAA, with its reactive hydroxyl groups, serves as a versatile platform for further modifications. researchgate.net A variety of functional groups can be introduced through reactions such as:

Condensation Reactions: Reacting the hydroxyl groups with electrophiles like acid chlorides or anhydrides can introduce ester functionalities. researchgate.net

Mitsunobu Reactions: This reaction allows for the conversion of the hydroxyl groups into a wide array of other functional groups, including ethers, halides, and imides, by reacting them with various nucleophiles. researchgate.net

These modifications have been successfully employed to synthesize a series of eight unique head-to-head alternating copolymers from a PPAA precursor. researchgate.net The resulting polymers feature a consistent propylene structural unit and a modified allyl alcohol-derived unit. researchgate.net

Another important post-polymerization modification for polymers containing allyl groups, such as those derived from this compound or synthesized using allyl methacrylate, is the thiol-ene "click" reaction . researchgate.netrsc.org This highly efficient and specific reaction involves the addition of a thiol to the allyl double bond, typically initiated by UV light. researchgate.netrsc.org This method has been used for:

Fabrication of Crosslinked Membranes: Thiol-ene addition between the butenyl groups of poly(butenyl sorbate) and dithiols has been used to create crosslinked membranes with tunable properties for gas separation. researchgate.net

Surface Modification: The inherent ability of poly(allyl 2-ylidene-acetate) to self-crosslink can be used to form stable thin films. Subsequent thiol-ene modification of the surface leads to different surface properties. rsc.org

Grafting Side Chains: Thiol-ene reactions have been used to graft long alkyl chains onto cyclic poly(methyl sorbate) for better visualization by transmission electron microscopy. researchgate.net

The table below summarizes some of the post-polymerization modifications performed on poly(this compound) analogs.

| Precursor Polymer | Modification Reaction | Functional Group Introduced | Resulting Polymer/Material | Reference |

| Poly(propylene-alt-allyl alcohol) | Condensation/Mitsunobu | Ester, sulfonate, phosphate (B84403), ether, halide, imide | Alternating Copolymers | researchgate.net |

| Poly(butenyl sorbate) | Thiol-ene Addition | Thioether crosslinks | Crosslinked Membranes | researchgate.net |

| Poly(allyl 2-ylidene-acetate) | Thiol-ene "Click" Reaction | Various thiol-containing moieties | Functionalized Films | rsc.org |

| Cyclic Poly(methyl sorbate) | Thiol-ene "Click" Reaction | Alkyl chains | Graft-like Cyclic Polymers | researchgate.net |

These examples highlight the versatility of post-polymerization modification in expanding the chemical diversity and functional complexity of polymers derived from this compound.

Backbone Double Bond Hydrogenation

A key post-polymerization modification of poly(alkyl sorbate)s, including poly(this compound), is the hydrogenation of the double bonds within the polymer backbone. researchgate.netresearchgate.net This process effectively saturates the main chain, transforming the polysorbate into a poly(propylene-alt-acrylate) structure. researchgate.net For instance, the complete hydrogenation of poly(ethyl sorbate) (PES) results in the formation of poly(propylene-alt-ethyl acrylate) (PPEA). researchgate.net This transformation is significant as it alters the polymer's main-chain structure and rigidity. researchgate.net The hydrogenation process is crucial for subsequent modifications and for tuning the final properties of the polymer. acs.org It also allows for detailed structural analysis, as the creation of chiral centers in the monomeric unit upon hydrogenation makes the diastereochemistry and stereoregularity of the polymer distinguishable by 13C NMR spectroscopy. acs.org

Reduction of Pendent Esters to Hydroxyl Groups

Following the hydrogenation of the polymer backbone, the pendent ester groups can be chemically reduced to form hydroxyl (-OH) groups. researchgate.netresearchgate.net This conversion is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). researchgate.netresearchgate.net For example, hydrogenated poly(ethyl sorbate), which is poly(propylene-alt-ethyl acrylate), is treated with LiAlH4 to yield poly(propylene-alt-allyl alcohol) (PPAA). researchgate.netresearchgate.net This step is fundamental as it introduces reactive hydroxyl groups along the polymer chain, which serve as versatile handles for a wide array of subsequent functionalization reactions. researchgate.net The resulting polyol platform is the precursor for creating a family of diverse alternating copolymers. researchgate.net

Condensation Reactions with Electrophiles

The hydroxyl groups present on the poly(propylene-alt-allyl alcohol) backbone are amenable to condensation reactions with various electrophiles. researchgate.netresearchgate.net This class of reactions allows for the attachment of a wide range of functional moieties to the polymer. Research has demonstrated the successful condensation of PPAA with at least three different types of reactive electrophiles. researchgate.netresearchgate.net This strategy is a cornerstone for synthesizing novel head-to-head alternating copolymers, where one monomeric unit is a fixed propylene structure and the other is a functionalized derivative of allyl alcohol. researchgate.net Such reactions are essential for modifying the chemical nature and, consequently, the physical properties of the polymer system.

Mitsunobu Reactions with Nucleophiles

Another powerful method for functionalizing the hydroxyl groups of poly(propylene-alt-allyl alcohol) is the Mitsunobu reaction. researchgate.netresearchgate.net This reaction allows for the introduction of various functionalities by reacting the polymer with a range of nucleophiles. researchgate.net Studies have shown successful Mitsunobu reactions with at least five different nucleophiles, leading to the formation of unique alternating copolymers. researchgate.netresearchgate.net The Mitsunobu reaction is particularly advantageous as it typically proceeds with an inversion of stereochemistry at the alcohol carbon, offering a degree of stereochemical control. wikipedia.org This method has been employed to create copolymers with diverse side groups, further expanding the library of materials derivable from poly(this compound). researchgate.net

Functional Group Transformations of Hydroxyl Groups

The hydroxyl groups introduced via the reduction of pendent esters serve as a versatile platform for a multitude of functional group transformations. These chemical transformations are key to producing a variety of unique head-to-head alternating copolymers. researchgate.net By reacting the hydroxyl-functionalized polymer with different reagents, a diverse array of side groups can be installed. researchgate.net

These transformations include the conversion of hydroxyl groups into:

Esters: By reacting with acyl chlorides or anhydrides.

Sulfonates: Through reaction with sulfonyl chlorides. researchgate.net

Phosphates: By reacting with phosphorylating agents. researchgate.net

Ethers: Via Williamson ether synthesis or other etherification methods. researchgate.net

Halides: Using appropriate halogenating agents. researchgate.net

Imides: Through reaction with compounds like phthalimide, often via a Mitsunobu reaction. researchgate.net

This extensive range of possible modifications allows for the fine-tuning of the polymer's properties, including its thermal stability and solubility, to suit specific applications. researchgate.net

Structure-Property Relationships in Poly(this compound) Systems

The physical and thermal properties of polymers derived from this compound are intrinsically linked to their molecular architecture. This includes the structure determined by the initial polymerization method and the changes introduced by subsequent chemical modifications.

Impact of Polymerization Method on Polymer Properties

The choice of catalyst in the organocatalyzed group transfer polymerization (GTP) of alkyl sorbates has a profound impact on the resulting polymer's microstructure and, consequently, its thermal properties. acs.org A comparison between two catalytic systems, t-Bu-P4 and Me3SiNTf2, for the polymerization of ethyl sorbate reveals significant differences. acs.org

| Polymerization Catalyst | Main-Chain Structure (trans-content) | Diastereochemistry (erythro-content) | Resulting Polymer | Glass Transition Temp (Tg) of Modified Polymer |

| t-Bu-P4 | 81.9–85.4% trans | ~64% (erythro-rich) | Poly(ethyl sorbate) | Varies (e.g., several to tens of degrees higher than threo-rich) |

| Me3SiNTf2 | >96% trans | 42-44% (threo-rich) | Poly(ethyl sorbate) | Varies |

Data sourced from ACS Publications acs.org

Key Findings:

Chain Geometry: Both polymerization methods produce trans-rich polymers via 1,4-addition, but the Me3SiNTf2-catalyzed GTP yields a much higher trans content (>96%) compared to the t-Bu-P4-catalyzed method (81.9–85.4%). acs.org

Diastereoselectivity: After hydrogenation, the polymer produced using the t-Bu-P4 catalyst is found to be erythro-rich (approx. 64%), whereas the Me3SiNTf2-catalyzed polymer is threo-rich (threo content of 56–58%). acs.org

Thermal Properties: While a small difference in the trans/cis composition has a negligible effect on the glass transition temperature (Tg) of the unmodified polymer, the diastereochemistry (erythro vs. threo content) significantly influences the Tg of the chemically modified polymers. acs.org A change from a threo-rich to an erythro-rich structure can alter the Tg by several to tens of degrees Celsius. acs.org

Thermal Stability: After post-polymerization modification, the hydrogenated polymers (PAS-H2) generally show the highest thermal stability, while the epoxidized polymers (PAS-epoxy) exhibit the lowest. acs.org

This demonstrates that the initial choice of polymerization conditions is a critical parameter that dictates the fundamental stereochemistry of the polymer backbone, which in turn has a cascading effect on the properties of all subsequently derived materials. acs.org

Influence of Side Groups on Polymer Characteristics

The macromolecular characteristics of polymers derived from this compound are significantly dictated by the distinct chemical functionalities of its constituent side groups: the allyl group and the sorbate moiety. These groups impart specific properties to the polymer, influencing its thermal behavior, structural architecture, and potential for subsequent chemical modification.

The allyl group (H₂C=CH-CH₂R) plays a pivotal role in the polymerization process and the resulting polymer's structure. Generally, allyl monomers are known to polymerize at a slow rate, which typically results in the formation of oligomers or polymers with low molecular weight. The reactivity of the allyl double bond in radical polymerization is considerably lower, sometimes by a factor of 100, compared to the vinyl bonds found in monomers like methacrylates. researchgate.net This reduced reactivity means that many allyl groups may remain unreacted within the polymer backbone. These residual allyl groups are not merely dormant components; they present valuable opportunities for post-polymerization modification, acting as anchor points for introducing new functional groups to create specialty polymers such as ion-exchangers. researchgate.netmdpi.com Furthermore, research on copolymers containing allyl functionalities, such as allyl methacrylate, has shown that the participation of these allyl groups can be instrumental in developing novel polymeric networks with high porosity and large specific surface areas. researchgate.netmdpi.com

The sorbate side group , with its ester linkage and conjugated diene system, also profoundly influences the polymer's properties. The length of the alkyl chain in the sorbate ester is a key determinant of the polymer's thermal characteristics. For instance, in studies of poly(alkyl sorbate)s (PAS), increasing the length of the alkyl side chain from an ethyl to an n-hexyl group leads to a decrease in the glass transition temperature (T_g). acs.org For amorphous poly(ethyl sorbate) and poly(n-hexyl sorbate), modifications to the internal double bond of the sorbate moiety, such as hydrogenation or epoxidation, can drastically alter the T_g of the final polymer. acs.org Conversely, for semi-crystalline polymers like poly(n-octadecyl sorbate) (PODS), where the side chains are long enough to crystallize, the melting temperature (T_m) is almost exclusively governed by the crystallization of these n-octadecyl side chains. acs.org This phenomenon occurs largely independently of the main chain's stereochemistry or isomeric composition. acs.org Additionally, the polar carbonyl group within the sorbate structure provides sites for interactions, such as with polar sorbates, influencing the material's surface properties and affinity for other substances. researchgate.netmdpi.com

The interplay between these side groups defines the ultimate characteristics of this compound-based polymers. The following table summarizes key research findings on how different side groups and structural modifications affect polymer properties.

Table 1: Influence of Side Groups on Polymer Properties

| Polymer System | Side Group/Modification | Observed Effect on Polymer Characteristic | Reference |

| Poly(alkyl sorbate)s (PAS) | Change of ethyl side group to n-hexyl | Decreases the glass transition temperature (T_g). | acs.org |

| Poly(ethyl sorbate) / Poly(n-hexyl sorbate) | Hydrogenation or epoxidation of the internal double bond | Drastically changes the T_g value. | acs.org |

| Poly(n-octadecyl sorbate) (PODS) | Long n-octadecyl side chain | Melting temperature (T_m) is determined by the crystallization of the side chain, almost irrespective of the main chain structure. | acs.org |

| Allyl Methacrylate / Divinylbenzene Copolymers | Residual allyl groups | Participate in forming a novel polymeric network with high porosity. | researchgate.netmdpi.com |

| Allyl Methacrylate / Divinylbenzene Copolymers | Polar carbonyl groups | Provide an electron pair that can interact with polar sorbates. | researchgate.netmdpi.com |

| Allyl Monomers (General) | Allyl group (H₂C=CH-CH₂R) | Leads to slow polymerization and typically low molecular weight polymers. |

Advanced Applications in Materials Science

Development of Sustainable Epoxy Resins from Allyl Sorbate (B1223678)

Researchers have focused on utilizing allyl sorbate as a foundational component for producing sustainable epoxy resins, moving away from traditional petroleum-based and controversial precursors like bisphenol A (BPA) and epichlorohydrin. tum.deacs.orgacs.org This initiative is driven by the need for greener alternatives in the high-performance adhesives, coatings, and composites industries. tum.deecoinvent.org A notable achievement in this area is the synthesis of the novel epoxy compound 1,2-epoxy-6-methyl-triglycidyl-3,4,5-cyclohexanetricarboxylate (EGCHC), which boasts a significant bio-based carbon content of 68.4%. researchgate.net

Bio-based Epoxy Compound Synthesis (e.g., EGCHC)